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An In-depth Technical Guide on the Historical Discovery and Synthesis of Epinephrine
Bitartrate

This technical guide provides a comprehensive overview of the historical milestones, key

scientific contributors, and experimental methodologies involved in the discovery and synthesis

of epinephrine, leading to the development of its bitartrate salt. It is intended for researchers,

scientists, and professionals in the field of drug development who are interested in the origins

of this critical hormone and medication.

The Dawn of Adrenal Research: Discovery and
Isolation
The journey to understand and harness the power of epinephrine began in the late 19th

century with physiological studies on adrenal gland extracts.

Early Physiological Observations
In 1894, English physician George Oliver and physiologist Edward Schäfer at University

College London conducted seminal experiments demonstrating the potent physiological effects

of adrenal medulla extracts.[1][2] They observed that injecting these extracts into animals

caused a significant increase in blood pressure and heart rate, stimulating arteriole contraction.

[1] These findings, first published in 1895, sparked intense interest in identifying the active

principle responsible for these effects.[2][3] Polish physiologist Napoleon Cybulski had also

obtained adrenal extracts in 1895, which he termed "nadnerczyna".[3][4]
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The Race to Isolate the Active Principle
The quest to isolate the pure, active compound from the adrenal glands was pursued by

several notable scientists at the turn of the 20th century.

John Jacob Abel (1897): At Johns Hopkins University, John Jacob Abel, often called the

father of modern pharmacology, was the first to report on the isolation of a substance from

the adrenal glands in 1897.[5] He named his compound "epinephrine".[3][5] However, the

substance Abel initially isolated was a benzoylated derivative, not the pure, free hormone.[5]

[6]

Jōkichi Takamine (1901): The crucial breakthrough came from Japanese chemist Jōkichi

Takamine and his assistant Keizo Uenaka.[3] In 1900, Takamine developed a novel and

effective method to isolate the active principle in a pure, crystalline form from the adrenal

glands of sheep and oxen.[3][4] He successfully precipitated the crystalline base by adding

ammonia to a concentrated aqueous extract, a process he protected from oxidation by

working under a carbon dioxide atmosphere.[7] On November 5, 1900, Takamine applied for

a U.S. patent for his "Glandular Extractive Product," which he named "Adrenalin".[6][7] He

announced his discovery in 1901 and licensed the production to Parke, Davis & Company.[7]

[8][9]

Thomas Aldrich (1901): Independently, Thomas Aldrich, a chemist at Parke-Davis who had

previously worked with Abel, also succeeded in isolating the hormone in the summer of 1900

and published his findings shortly after Takamine.[7]

The work of Takamine and Aldrich provided a pure, stable form of the hormone, which was

found to be 2,000 times more active than Abel's initial extracts.[3] This achievement marked the

first time a hormone had been isolated in its pure form and laid the essential groundwork for its

chemical synthesis and therapeutic use.[5][8]
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Key Milestone Scientist(s) Year Contribution

Initial Discovery
George Oliver &

Edward Schäfer
1894-1895

First to demonstrate

the pressor effects of

adrenal gland

extracts.[1][3]

First Isolation Attempt John Jacob Abel 1897-1899

Isolated a derivative of

the hormone and

named it

"epinephrine".[3][5]

Successful Isolation
Jōkichi Takamine &

Keizo Uenaka
1900-1901

First to isolate the

pure, crystalline

hormone, which they

named "Adrenalin".[3]

[10]

Independent Isolation Thomas Aldrich 1900-1901

Independently isolated

the pure hormone at

Parke-Davis.[3][7]

First Chemical

Synthesis
Friedrich Stolz 1904

First to synthesize

epinephrine in a

laboratory setting.[1]

[3]

Independent

Synthesis
Henry Drysdale Dakin 1904

Independently

synthesized

epinephrine.[3][4]

From Glands to Laboratory: The Chemical
Synthesis of Epinephrine
The successful isolation of epinephrine paved the way for determining its chemical structure

and, ultimately, its laboratory synthesis. The structural discovery was made by Hermann Pauly

in 1903.[3] This was quickly followed by the first successful chemical synthesis in 1904 by

Friedrich Stolz, a German chemist at Hoechst AG.[1][3][9] Henry Drysdale Dakin also

independently synthesized the hormone in the same year.[3][4]
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Stolz's synthesis was a landmark achievement, making large-scale production possible without

relying on animal glands and ensuring a consistent, pure supply.[1] Hoechst began marketing

the synthetic levorotatory isomer, which had identical activity to the natural hormone.[7][9]

The Stolz Synthesis Method (1904)
The pioneering synthesis developed by Friedrich Stolz involved a multi-step process starting

from catechol. While the original publication's detailed protocol is not readily available, the

general chemical workflow can be reconstructed.

Experimental Protocol: Stolz Synthesis of Epinephrine (Conceptual)

Acylation of Catechol: Catechol is reacted with chloroacetyl chloride in the presence of a

catalyst (e.g., phosphorus oxychloride) to form 3,4-dihydroxy-ω-chloroacetophenone.

Amination: The resulting chloroacetophenone is then reacted with a solution of methylamine.

This step substitutes the chlorine atom with a methylamino group, forming the ketone

intermediate known as adrenalone.

Reduction: The final and critical step is the reduction of the ketone group in adrenalone to a

secondary alcohol. This was typically achieved through catalytic hydrogenation (e.g., using a

palladium or platinum catalyst) or with a reducing agent like sodium borohydride in modern

variations. This reduction creates the chiral center of the epinephrine molecule, resulting in a

racemic mixture of D- and L-epinephrine.

Resolution: The racemic mixture is then resolved to isolate the biologically active levorotatory

(-) isomer.

// Nodes Catechol [label="Catechol", fillcolor="#F1F3F4", fontcolor="#202124"]; Chloroacetyl

[label="Chloroacetyl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylation

[label="Acylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Intermediate [label="3,4-Dihydroxy-ω-\nchloroacetophenone", fillcolor="#FBBC05",

fontcolor="#202124"]; Methylamine [label="Methylamine", fillcolor="#F1F3F4",

fontcolor="#202124"]; Amination [label="Amination", shape=ellipse, style=filled,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adrenalone [label="Adrenalone\n(Ketone

Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Reduction",

shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Racemic
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[label="Racemic Epinephrine\n(D/L Mixture)", fillcolor="#FBBC05", fontcolor="#202124"];

Resolution [label="Chiral Resolution", shape=ellipse, style=filled, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Epinephrine [label="(-)-Epinephrine\n(Active Isomer)",

fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Catechol -> Acylation; Chloroacetyl -> Acylation; Acylation -> Intermediate;

Intermediate -> Amination; Methylamine -> Amination; Amination -> Adrenalone; Adrenalone ->

Reduction; Reduction -> Racemic; Racemic -> Resolution; Resolution -> Epinephrine; }

caption: "Workflow of the Stolz chemical synthesis of epinephrine."

The Advent of Epinephrine Bitartrate
While pure epinephrine was a monumental discovery, its stability in solution was a concern,

particularly its susceptibility to oxidation. To improve its pharmaceutical properties, epinephrine

is commonly converted into a salt form. The bitartrate salt is frequently used for this purpose.

The use of the bitartrate salt offers several advantages:

Enhanced Stability: The salt form is generally more stable than the epinephrine base,

particularly in aqueous solutions, protecting it from degradation by light, heat, and oxygen.

[11]

Improved Solubility: It provides good water solubility, which is essential for preparing

injectable solutions.

Synthesis of Epinephrine Bitartrate
The preparation of epinephrine bitartrate is a straightforward acid-base reaction.

Experimental Protocol: Preparation of Epinephrine Bitartrate

Dissolution: A measured quantity of synthesized and purified (-)-epinephrine base is

dissolved in a suitable solvent, typically a polar solvent like ethanol or an aqueous-ethanol

mixture.

Addition of Tartaric Acid: A stoichiometric amount of L-tartaric acid, dissolved in the same

solvent system, is added to the epinephrine solution with stirring.
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Precipitation and Crystallization: The epinephrine bitartrate salt, being less soluble in the

solvent system than the reactants, precipitates out of the solution. The mixture is often

cooled to maximize the yield of the crystalline salt.

Isolation and Purification: The precipitated solid is collected by filtration, washed with a cold

solvent to remove any unreacted starting materials, and then dried under a vacuum to yield

pure (-)-epinephrine L-bitartrate.

Biological Pathways
Understanding the historical discovery is complemented by knowledge of the natural

biosynthesis and signaling pathways of epinephrine, which drive its physiological effects.

Biosynthesis in the Adrenal Medulla
Epinephrine is synthesized in the chromaffin cells of the adrenal medulla from the amino acid

tyrosine through a series of enzymatic steps.[3][12][13] This pathway is under the control of

hormonal and neural stimuli, particularly in response to stress.[14]

// Nodes Tyrosine [label="Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; LDOPA

[label="L-DOPA", fillcolor="#FBBC05", fontcolor="#202124"]; Dopamine [label="Dopamine",

fillcolor="#FBBC05", fontcolor="#202124"]; Norepinephrine [label="Norepinephrine",

fillcolor="#FBBC05", fontcolor="#202124"]; Epinephrine [label="Epinephrine",

fillcolor="#34A853", fontcolor="#FFFFFF"];

// Enzymes TH [label="Tyrosine\nHydroxylase", shape=ellipse, style=filled, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; DDC [label="DOPA\nDecarboxylase", shape=ellipse, style=filled,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; DBH [label="Dopamine\nβ-Hydroxylase",

shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PNMT [label="PNMT",

shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Tyrosine -> TH [label=" Oxidation"]; TH -> LDOPA; LDOPA -> DDC [label="

Decarboxylation"]; DDC -> Dopamine; Dopamine -> DBH [label=" Hydroxylation"]; DBH ->

Norepinephrine; Norepinephrine -> PNMT [label=" Methylation"]; PNMT -> Epinephrine; }

caption: "Biosynthesis pathway of epinephrine from tyrosine."

Epinephrine Signaling Pathway
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Epinephrine exerts its effects by binding to adrenergic receptors, which are G-protein coupled

receptors (GPCRs) on the surface of target cells.[15] This binding initiates a signal transduction

cascade, most notably the cAMP second messenger system, which amplifies the initial signal

and leads to a physiological response, such as glycogenolysis in muscle and liver cells.[12][15]

[16][17]

// Nodes Epinephrine [label="Epinephrine", shape=ellipse, style=filled, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Receptor [label="β-Adrenergic\nReceptor (GPCR)", fillcolor="#F1F3F4",

fontcolor="#202124"]; GProtein [label="G-Protein\n(Gs)", fillcolor="#F1F3F4",

fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"];

ATP [label="ATP", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP

[label="cAMP\n(Second Messenger)", fillcolor="#FBBC05", fontcolor="#202124"]; PKA

[label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme

[label="Inactive Enzyme\n(e.g., Phosphorylase Kinase)", fillcolor="#F1F3F4",

fontcolor="#202124"]; ActiveEnzyme [label="Active Enzyme", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(e.g., Glycogenolysis)",

fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Epinephrine -> Receptor [label=" Binds"]; Receptor -> GProtein [label=" Activates"];

GProtein -> AC [label=" Activates"]; ATP -> AC; AC -> cAMP [label=" Converts"]; cAMP -> PKA

[label=" Activates"]; PKA -> Enzyme [label=" Phosphorylates"]; Enzyme -> ActiveEnzyme;

ActiveEnzyme -> Response [label=" Catalyzes"]; } caption: "Epinephrine signal transduction via

the cAMP pathway."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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